molecular formula C23H22N2O2 B11557425 N'-[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11557425
M. Wt: 358.4 g/mol
InChI Key: HUIVNHJAQKXMKR-GYHWCHFESA-N
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Description

N’-[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde with naphthalene-1-acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the naphthalene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of a methoxy-substituted tetrahydronaphthalene ring and a naphthalene-acetohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H22N2O2/c1-27-19-13-12-17-8-5-11-22(21(17)15-19)24-25-23(26)14-18-9-4-7-16-6-2-3-10-20(16)18/h2-4,6-7,9-10,12-13,15H,5,8,11,14H2,1H3,(H,25,26)/b24-22-

InChI Key

HUIVNHJAQKXMKR-GYHWCHFESA-N

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N/NC(=O)CC3=CC=CC4=CC=CC=C43)C=C1

Canonical SMILES

COC1=CC2=C(CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)C=C1

Origin of Product

United States

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